1,1-Dichloropropene

Description

Historical Perspectives in Halogenated Hydrocarbon Chemistry

The broader field of halogenated hydrocarbon chemistry began to gain significant traction in the early to mid-20th century, driven by industrial demand for new materials and solvents . As research progressed, many halogenated hydrocarbons were recognized for their utility but also for their potential environmental and health impacts. By the 1970s, chlorinated hydrocarbons as a class became subjects of intense scrutiny as environmental pollutants, prompting decades of investigation into their properties, fate, and effects tandfonline.com. While research and regulatory efforts have historically concentrated on simpler halogenated compounds like dichloromethane (B109758) or trichloroethylene, three-carbon chlorinated aliphatic hydrocarbons (3C-CAHs), such as 1,1-Dichloropropene (B165177), have remained relatively understudied, despite their presence in various industrial and agricultural activities tandfonline.com. Early work in this area often focused on chlorination reactions of hydrocarbons like propane (B168953) and propene, laying the groundwork for understanding the synthesis and properties of various chlorinated derivatives .

Contemporary Research Landscape and Scientific Significance

In contemporary chemical research, this compound is recognized for its utility as a synthetic intermediate and its role in the development of specialized chemical compounds. Its significance stems from its reactivity, which allows for further chemical transformations, and its potential as a building block for more complex molecules.

One key area of contemporary research involves the synthesis of novel derivatives of this compound for agricultural applications. Studies have focused on creating compounds with enhanced insecticidal activity, exploring structural modifications to improve efficacy and target specific pests chemicalbook.comresearchgate.net. This research highlights the compound's value as a scaffold for developing new agrochemicals.

Furthermore, this compound exhibits notable reactivity, particularly in the presence of nucleophiles, which is crucial for its application in organic synthesis solubilityofthings.com. Its chemical behavior also extends to biological contexts, where it can undergo bioactivation pathways, such as conjugation with glutathione (B108866), catalyzed by glutathione transferase. This process can lead to the formation of reactive intermediates, underscoring the compound's complex chemical interactions nih.gov. Beyond its synthetic applications, this compound also finds use as a solvent in various organic synthesis procedures solubilityofthings.com.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 563-58-6 | nih.govaccustandard.comcdc.govnacchemical.com |

| Molecular Formula | C₃H₄Cl₂ | nih.govnacchemical.com |

| Molecular Weight | 110.97 g/mol | nih.govnacchemical.comacs.org |

| Synonyms | 1,1-Dichloro-1-propene, Propene, 1,1-dichloro- | cdc.gov |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid | nih.govnacchemical.comnih.gov |

| Odor | Sweet | nih.gov |

| Melting Point | -93.9 °C | accustandard.com |

| Boiling Point | 65 °C | accustandard.com |

| 75 °C | acs.org | |

| Density | 1.13 g/mL at 25 °C | nacchemical.com |

| Solubility in Water | Limited | solubilityofthings.comsolubilityofthings.com |

| Flash Point | 11 °C (tcc) | accustandard.com |

| Refractive Index | 1.4289 at 20 °C/D | nih.gov |

The ongoing research into this compound and its derivatives continues to explore its potential in chemical synthesis and material science, contributing to the broader understanding of chlorinated organic compounds.

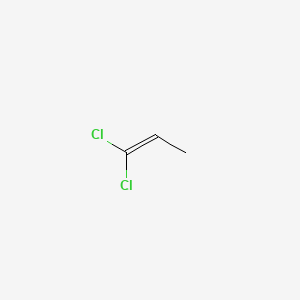

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-2-3(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIDIVBQUMFXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | DICHLOROPROPENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029910 | |

| Record name | 1,1-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloropropenes is a colorless liquids. Insoluble in water. Used as soil fumigants and in organic synthesis., Clear faintly yellow liquid; [MSDSonline] | |

| Record name | DICHLOROPROPENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.7X10+3 mg/l at 20 °C | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.8 [mmHg], 24 mm Hg at 25 °C | |

| Record name | 1,1-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

OTHER CHLORINATED HYDROCARBONS MAY BE PRESENT AS IMPURITIES AND STABILIZERS. THESE INCLUDE CHLOROPICRIN, ISOMERS OF DICHLOROPROPANE, DICHLOROPROPENE AND EPICHLOROHYDRIN. | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

26952-23-8, 563-58-6 | |

| Record name | DICHLOROPROPENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DICHLOROPROPENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C5688865R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformation Pathways

Advanced Synthetic Routes for 1,1-Dichloropropene (B165177)

The synthesis of this compound can be approached through various pathways, primarily involving the controlled chlorination of C3 hydrocarbon precursors and subsequent elimination reactions.

Free radical halogenation of alkanes like propane (B168953) is a classic method for introducing halogen atoms. The mechanism proceeds through a chain reaction involving three stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by heat or UV light to form two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the propane molecule, creating an alkyl radical. This radical then reacts with another chlorine molecule to form a chloropropane and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

The chlorination of propane is not highly selective. Propane has six primary (1°) hydrogens and two secondary (2°) hydrogens. The secondary C-H bonds are weaker and the resulting secondary radical is more stable than the primary radical. Consequently, abstraction of a secondary hydrogen is favored. However, due to the high reactivity of chlorine radicals, this selectivity is limited. Experimental results for monochlorination of propane at 25°C show that it yields a mixture of 1-chloropropane and 2-chloropropane. masterorganicchemistry.comlibretexts.org The relative reactivity for chlorination is approximately 3.8 to 5.0 times greater for secondary hydrogens than for primary hydrogens. libretexts.org

Further halogenation to create dichlorinated products like 1,1-dichloropropane (a precursor to this compound) is complicated by the formation of numerous constitutional isomers (e.g., 1,2-dichloropropane, 2,2-dichloropropane, 1,3-dichloropropane). who.int Controlling the reaction to favor the 1,1-disubstituted isomer is challenging due to the low selectivity of chlorination. masterorganicchemistry.comlibretexts.orgyoutube.com

Table 1: Relative Reactivity of Hydrogens in Free Radical Chlorination

| Hydrogen Type | Relative Reactivity Rate |

| Primary (1°) | 1.0 |

| Secondary (2°) | 3.8 - 5.0 |

| Tertiary (3°) | ~5.0 |

Data compiled from studies on alkane chlorination. libretexts.org

A more controlled route to this compound involves the chlorination of precursors that are already partially chlorinated. One key method is the dehydrochlorination of trichloropropanes. Specifically, 1,1,2-trichloropropane can serve as a direct precursor.

The synthesis of 1,1,2-trichloropropane can be achieved by the liquid-phase chlorination of 1,2-dichloropropane (propylene dichloride), which itself is produced from the chlorination of propylene. google.com The reaction involves bubbling gaseous chlorine through liquid 1,2-dichloropropane in the presence of a catalyst. google.com This multi-step approach allows for greater control over the final position of the chlorine atoms compared to the direct free-radical halogenation of propane.

Another synthetic pathway involves the reaction of 3,3,3-trichloropropene with reagents like triethylsilane in the presence of a catalyst, which can yield this compound among other products. chemicalbook.com

The selective synthesis of precursors to this compound can be significantly influenced by reaction conditions such as temperature and the choice of catalyst. In the chlorination of 1,2-dichloropropane to form trichloropropanes, the ratio of isomers (1,1,2-trichloropropane vs. 1,2,3-trichloropropane) can be controlled.

Research has shown that using metallic iron as a catalyst at the boiling point of 1,2-dichloropropane (approximately 97°C) preferentially yields 1,1,2-trichloropropane. google.com Conversely, conducting the reaction at a lower temperature (around 18°C) with a catalyst system of iron combined with ultra-violet light favors the formation of 1,2,3-trichloropropane. google.com This demonstrates that temperature is a critical parameter for controlling the regioselectivity of the chlorination process.

Table 2: Optimization of 1,2-Dichloropropane Chlorination

| Catalyst | Temperature (°C) | Major Trichloropropane Product | Product Percentage (%) |

| Iron | ~97 | 1,1,2-trichloropropane | ~86 |

| Iron + UV Light | ~18 | 1,2,3-trichloropropane | ~90 |

Data from a patented process for the selective chlorination of propylene dichloride. google.com

Mechanistic Studies of Chemical Reactivity

The chemical behavior of this compound is dictated by the electronic properties of the dichloro-substituted double bond.

The carbon-chlorine bonds in this compound are susceptible to nucleophilic attack. However, as a vinylic halide, it is generally less reactive towards standard nucleophilic substitution (SN2) reactions than its saturated analogue, 1,1-dichloropropane. The reaction often proceeds through an addition-elimination or SN2' mechanism.

An example of its reactivity is seen in its interaction with sulfur nucleophiles. The thiolate anion (HS⁻), being a strong nucleophile, can react with dichloropropenes. usda.gov Studies on the related isomer, 1,3-dichloropropene (B49464), show that it undergoes an SN2 nucleophilic substitution process with hydrogen sulfide species, where the chlorine is displaced by the sulfur nucleophile to form mercaptans. usda.gov The reactivity in these reactions is pH-dependent, with the more nucleophilic HS⁻ reacting more rapidly than H₂S. usda.gov This provides a model for the expected reactivity of this compound with strong nucleophiles like thiolates and alkoxides.

The thermal decomposition (pyrolysis) of chlorinated hydrocarbons typically proceeds through dehydrochlorination (elimination of HCl) or carbon-chlorine bond homolysis. The specific pathway depends on the structure of the molecule and the reaction conditions.

Studies on the thermal decomposition of structurally related compounds, such as 1,1,1-trichloroethane, provide insight into the likely behavior of this compound. The pyrolysis of 1,1,1-trichloroethane shows two primary initial decomposition pathways: njit.edu

Dehydrochlorination: A four-center elimination of HCl to form 1,1-dichloroethylene.

C-Cl Bond Fission: Homolytic cleavage of a carbon-chlorine bond to form a CH₃CCl₂• radical and a chlorine radical.

The dehydrochlorination pathway for 1,1,1-trichloroethane has a lower activation energy than the C-Cl bond fission. njit.edu

Table 3: Kinetic Parameters for 1,1,1-Trichloroethane Decomposition

| Reaction Pathway | A (s⁻¹) | Eₐ (kcal/mol) |

| CH₃CCl₃ → CH₂=CCl₂ + HCl | 3.8 x 10¹³ | 47.9 |

| CH₃CCl₃ → CH₃CCl₂• + Cl• | 2.4 x 10¹⁶ | 73.2 |

Data from thermal decomposition studies conducted between 475 - 810 °C. njit.edu

By analogy, the thermal decomposition of this compound (CH₃-CH=CCl₂) would be expected to proceed via cleavage of the C-Cl bonds or potentially through more complex radical chain mechanisms, leading to the formation of various smaller chlorinated and non-chlorinated hydrocarbons and hydrogen chloride. The presence of the double bond influences the bond dissociation energies and the stability of potential radical intermediates.

Oxidation Reaction Mechanisms

The oxidation of this compound can be understood through its metabolic pathways, which involve enzymatic processes that lead to the formation of reactive intermediates. While specific chemical oxidation methodologies for synthetic purposes are not extensively documented in readily available literature, the biological oxidation mechanisms provide insight into the molecule's reactivity.

The primary metabolic pathway for dichloropropenes involves conjugation with glutathione (B108866), a process catalyzed by glutathione transferase. nih.gov In the case of this compound, it is proposed that the thiolate ion of glutathione can attack the molecule, leading to the formation of an unsaturated S-conjugate that retains one chlorine atom. nih.gov This bioactivation can result in the formation of a mutagenic episulfonium ion. nih.gov

Another potential, though minor, metabolic route for similar compounds like 1,3-dichloropropene is epoxidation to the corresponding dichloropropene oxide. who.int This suggests that the double bond in this compound is susceptible to oxidation, which could theoretically be achieved with chemical oxidizing agents to form an epoxide. Such epoxides are known to be reactive intermediates.

In an environmental context, the decomposition of dichloropropenes in the atmosphere can occur through reactions with free radicals and ozone. who.int For instance, the reaction of 1,3-dichloropropene with hydroxyl radicals has a calculated half-life of several hours, while the reaction with ozone has a much longer half-life. who.int These atmospheric reactions represent non-enzymatic oxidation pathways.

It is important to note that while these metabolic and environmental oxidation pathways have been studied, detailed mechanisms and synthetic applications of the chemical oxidation of this compound are not as well-documented as for other isomers like 1,3-dichloropropene.

Applications in Elimination Chemistry

This compound, as a geminal dihalide, is a suitable substrate for double dehydrohalogenation reactions to synthesize alkynes. This transformation is a key application of elimination chemistry. The process typically involves two successive E2 elimination reactions, requiring a strong base. libretexts.orgyoutube.com

The general mechanism for the conversion of a geminal dihalide to an alkyne can be outlined as follows:

First Elimination: A strong base abstracts a proton from the carbon adjacent to the dihalo-substituted carbon. Simultaneously, one of the chlorine atoms is eliminated as a leaving group, resulting in the formation of a chloroalkene intermediate.

Second Elimination: A second equivalent of the strong base abstracts the remaining vinyl proton, and the second chlorine atom is eliminated. This second E2 reaction forms the triple bond of the alkyne.

Commonly used strong bases for this type of transformation include sodium amide (NaNH₂) in liquid ammonia, as well as alkoxides like potassium tert-butoxide. libretexts.org The use of a very strong base like sodium amide is often preferred to overcome the lower reactivity of the vinylic halide intermediate in the second elimination step. youtube.com When a terminal alkyne is formed using sodium amide, a third equivalent of the base is required to deprotonate the terminal alkyne, followed by a water workup to reprotonate it. youtube.comlibretexts.org

While the general principle of using geminal dihalides for alkyne synthesis is well-established, specific documented examples detailing the reaction conditions and yields for the double dehydrohalogenation of this compound are not extensively reported in the readily available scientific literature. However, based on the principles of elimination reactions, this compound would be expected to yield propyne upon treatment with a sufficiently strong base.

Derivatization Strategies and Analogue Synthesis

The this compound moiety has been successfully utilized as a key structural component in the synthesis of novel chemical entities, particularly in the field of agrochemicals. Derivatization strategies often focus on modifying other parts of a lead molecule while retaining the this compound group, which can be crucial for biological activity.

Design and Synthesis of Novel Heterocyclic Derivatives

A significant application of this compound in derivatization is in the creation of new insecticides. Researchers have designed and synthesized a series of novel this compound derivatives that incorporate various substituted heterocyclic rings. This work was inspired by the structure of pyridalyl, a highly effective insecticide.

In these synthetic efforts, the pyridine ring of pyridalyl was replaced with other heterocyclic systems, while the this compound fragment was retained. The newly synthesized compounds were characterized using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The structures of some of these derivatives were further confirmed by X-ray diffraction analysis.

Bioassays of these novel heterocyclic derivatives demonstrated that many of them exhibited good insecticidal activity against pests such as Prodenia litura. This indicates that the this compound moiety is compatible with a range of heterocyclic structures and can contribute to the discovery of new and effective insecticidal agents.

Incorporation of this compound Moiety in Complex Organic Structures

The incorporation of the this compound moiety into more complex organic structures has been a successful strategy in the development of new agrochemicals. The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound group is introduced as a key building block.

For example, in the synthesis of pyridalyl analogues, the this compound unit is part of a larger, more complex molecule that also includes a phenyl ether linkage and a heterocyclic ring. The synthesis of these compounds showcases the utility of this compound as a precursor in building intricate molecular architectures.

Further studies, including the determination of LD₅₀ values and field trials, have identified some of these complex molecules containing the this compound moiety as promising candidates for new insecticides. One particular compound demonstrated superior and longer-lasting control of diamondback moths compared to the parent compound, pyridalyl. This highlights the potential for further development of insecticides based on complex organic structures incorporating the this compound group.

Environmental Behavior and Remediation Science

Degradation Pathways and Transformation Processes

The persistence and ultimate fate of 1,1-Dichloropropene (B165177) in the environment depend on various degradation processes, including biological, chemical, and photochemical transformations.

Bioactivation and Biotransformation Mechanisms

Microbial activity plays a role in the transformation of this compound in the environment. Studies have indicated that this compound can undergo biotransformation, particularly through pathways involving enzymatic conjugation.

Glutathione (B108866) S-transferases (GSTs) are a group of enzymes known to catalyze the conjugation of xenobiotics with glutathione (GSH), a process that can lead to detoxification or, in some cases, bioactivation. This compound has been shown to react with glutathione in vitro via an addition-elimination mechanism, forming a GSH conjugate nih.gov, ornl.gov. This conjugation pathway is significant because it can lead to the formation of reactive intermediates. For instance, it has been observed that this compound is mutagenic in bacterial strains expressing the rat GSTT1-1 gene, suggesting that glutathione conjugation can contribute to its genotoxic potential ornl.gov. The major urinary metabolites identified in mammals are mercapturic acids, which are derived from glutathione conjugates nih.gov.

Hydrolytic Degradation Kinetics

Hydrolysis is a chemical degradation process where a compound reacts with water. While specific kinetic data for the hydrolytic degradation of this compound are not extensively detailed in the reviewed literature, it is recognized that alkyl halides, in general, are susceptible to hydrolysis echemi.com. However, the presence of multiple halogen atoms on the same carbon atom can decrease the rate of hydrolysis echemi.com. Hydrolysis is considered a competing process with other environmental fate pathways for dichloropropenes cdc.gov.

Photochemical and Atmospheric Degradation Studies

Information regarding the specific photochemical or atmospheric degradation pathways of this compound is limited in the provided sources. However, due to its high vapor pressure and Henry's Law constant, volatilization into the atmosphere is a primary distribution pathway nih.gov. Once in the atmosphere, volatile organic compounds like this compound are generally subject to degradation by photochemical reactions, primarily through reactions with hydroxyl radicals (•OH). The rate of such reactions determines its atmospheric lifetime.

Identification of Environmental Metabolites and Degradation Products

The transformation of this compound in the environment can yield various metabolites and degradation products. As mentioned, glutathione conjugation in biological systems leads to the formation of glutathione conjugates, which are further metabolized into mercapturic acids nih.gov, ornl.gov. These mercapturic acids represent key urinary metabolites. While studies on 1,3-dichloropropene (B49464) have identified 3-chloroallyl alcohol as an initial hydrolysis product who.int, specific hydrolysis products for this compound are not detailed in the provided information. The reactive nature of the molecule, particularly its susceptibility to nucleophilic attack, suggests that various transformation products could arise depending on the environmental conditions and the presence of reactive species.

Compound Name Table:

| Common Name | IUPAC Name | Chemical Formula | CAS Number |

| This compound | 1,1-dichloroprop-1-ene | C₃H₄Cl₂ | 563-58-6 |

Advanced Environmental Remediation Technologies and Strategies

The remediation of this compound involves understanding its environmental behavior and applying targeted technologies for its degradation. Key approaches focus on chemical degradation and bioremediation.

Chemical Degradation Approaches

Chemical degradation methods leverage specific reactions to break down this compound into less harmful substances.

Atmospheric Degradation: In the vapor phase, this compound is susceptible to degradation through reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this process is approximately three days nih.gov. Due to the absence of absorption in the environmental UV spectrum (wavelengths greater than 290 nm), direct photolysis is not expected to be a significant degradation pathway nih.gov.

Aqueous Phase Degradation: In aquatic environments, ozonation has shown potential for removing this compound. Studies indicate that it exhibits a higher removal rate via hydroxyl radicals generated during ozonation compared to isomers like 1,3-dichloropropene and 1,1-dichloroethene, although it is less effectively degraded than aromatic volatile organic compounds (VOCs) . While hydrolysis is a general degradation pathway for many chlorinated aliphatics, specific quantitative data for this compound's hydrolysis rates in environmental matrices are less detailed in the available literature nih.gov.

Table 2: Chemical Degradation Reactivity of this compound

| Degradation Method | Reactivity/Efficiency | Notes | Source |

| Hydroxyl Radicals (Atmospheric) | Degrades vapor phase | Estimated half-life of approximately 3 days. | nih.gov |

| Ozonation (Water Treatment) | Higher removal rate than 1,3-DCP and 1,1-DCE | Less effective compared to aromatic VOCs. | |

| Direct Photolysis | Not expected to occur | Lacks absorption in the environmental UV spectrum (>290 nm). | nih.gov |

Bioremediation Potentials and Microbial Transformation Studies

Bioremediation offers a promising avenue for the environmental cleanup of this compound, with research focusing on its biodegradation and biotransformation by soil microorganisms.

General Biodegradation: Research into the biodegradation and biotransformation of this compound by soil organisms is a significant area of study, driven by its classification as a contaminant ornl.gov.

Specific Microbial Pathways: Microbial transformation studies have identified specific metabolic pathways involved in the processing of this compound. Glutathione transferase (GST) enzymes play a crucial role in its bioactivation. Specifically, glutathione conjugation, catalyzed by GST, leads to the formation of a single unsaturated S-conjugate that retains one chlorine atom nih.gov. Furthermore, the enzyme glutathione S-transferase T1-1 (GSTT1-1) has been shown to activate this compound, a process that may involve the production of a reactive episulfonium ion. This bioactivation mechanism is distinct from those observed for related compounds like 1,1-dichloroethene and 1,3-dichloropropene ornl.gov.

Table 3: Microbial Transformation Pathways of this compound

| Pathway/Enzyme | Description | Significance | Source |

| Glutathione Conjugation | Catalyzed by glutathione transferase (GST) | Forms a single unsaturated S-conjugate retaining one chlorine atom. | nih.gov |

| GSTT1-1 Bioactivation | Activation by glutathione S-transferase T1-1 (GSTT1-1) | May involve the production of a reactive episulfonium ion; approximately 5,000 times more mutagenic than 1,1-DCE. | ornl.gov |

Table 1: Physicochemical and Environmental Fate Properties of this compound (CAS 563-58-6)

| Property | Value | Source |

| Koc | ~59 | nih.gov |

| Henry's Law Constant | 1.3 x 10⁻³ atm·m³/mol | nih.gov |

| Water Solubility | 2,700 mg/L | nih.gov |

| Atmospheric Half-life (OH radicals) | ~3 days | nih.gov |

Compound Name List:

this compound

Advanced Analytical Characterization in Research

Chromatographic Techniques for Structural Elucidation and Quantification

Chromatographic methods are foundational for separating, identifying, and quantifying volatile organic compounds (VOCs) like 1,1-Dichloropropene (B165177). Their ability to resolve mixtures and couple with sensitive detectors makes them ideal for complex analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the identification and quantification of volatile organic compounds, including this compound nih.govcdc.govcdc.govnih.govthermofisher.com. GC-MS separates components of a sample based on their boiling points and polarity as they pass through a gas chromatograph column, and then identifies them by their unique mass fragmentation patterns generated by a mass spectrometer nih.govcdc.gov. This technique is instrumental in confirming the identity of this compound in environmental samples and complex reaction mixtures nih.govresearchgate.netnih.gov. For instance, EPA Method 8240 is a recognized procedure for quantifying volatile organic compounds, including dichloropropenes, that possess boiling points below 200 °C and exhibit low water solubility nih.gov. The National Institute of Standards and Technology (NIST) provides mass spectral data that aids in the identification process nist.gov. Research involving derivatives of this compound also utilizes GC-MS for structural confirmation researchgate.netnih.gov.

Table 1: Key GC-MS Data for this compound

| Parameter | Value/Description | Source/Reference |

| NIST Number | 107509 | nih.gov |

| Common Fragments (m/z) | 75, 39 | nih.gov |

| Applicable EPA Method | 8240 (for volatile organics) | nih.gov |

| General Application | Identification and quantification of VOCs | nih.govcdc.govcdc.govnih.govthermofisher.com |

| Use in Derivative Studies | Structural confirmation | researchgate.netnih.gov |

Beyond mass spectrometry, Gas Chromatography can be coupled with specialized detectors such as Photoionization Detectors (PID) and Electrolytic Conductivity Detectors (ELCD) for enhanced sensitivity and selectivity in analyzing volatile organic compounds. EPA Method 502.2, for example, utilizes GC with either a PID or an ELCD for the determination of this compound in water samples cdc.govgcms.cz. The PID is sensitive to compounds that absorb UV light, while the ELCD is particularly effective for detecting halogenated compounds, making both suitable for chlorinated alkenes like this compound cdc.govgcms.czkeikaventures.com. GC/ECD (Electron Capture Detection) has also been employed for related dichloropropene isomers and is relevant for sensitive detection of halogenated compounds cdc.gov.

Table 2: GC with Specialized Detectors for this compound

| Detector Type | Application for this compound | Relevant EPA Method | Notes |

| Photoionization Detector (PID) | Detection and quantification in water samples | 502.2 | Sensitive to compounds that absorb UV light. |

| Electrolytic Conductivity Detector (ELCD) | Detection and quantification in water samples | 502.2 | Highly selective for halogenated compounds. |

| Electron Capture Detector (ECD) | Sensitive detection of halogenated compounds (used for isomers) | Not specifically listed for 1,1-DCP |

Spectroscopic Methods for Molecular Analysis

Spectroscopic techniques provide critical insights into the molecular structure and composition of this compound, complementing chromatographic analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating molecular structures, providing detailed information about the arrangement of atoms within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are invaluable for identifying functional groups, determining connectivity, and distinguishing between isomers . While specific ¹H and ¹³C NMR data for this compound itself was not extensively detailed in the provided search snippets, these techniques are routinely used in the characterization of its derivatives, confirming their synthesized structures researchgate.netnih.gov. The distinct chemical shifts and coupling patterns in NMR spectra allow researchers to confirm the presence and position of hydrogen and carbon atoms, thereby verifying the molecular architecture of this compound and its related compounds .

Table 3: Role of NMR Spectroscopy in this compound Research

| NMR Technique | Primary Role in Characterization | Application Context |

| ¹H NMR | Structural elucidation, identification of hydrogen environments | Confirmation of synthesized derivatives, isomer differentiation |

| ¹³C NMR | Structural elucidation, identification of carbon environments | Confirmation of synthesized derivatives, isomer differentiation |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, enabling the determination of the elemental composition of a compound researchgate.net. This precision is critical for unequivocally identifying this compound, especially in complex mixtures where isobaric interferences might occur with lower-resolution mass spectrometry. HRMS instruments can detect masses to within 0.001 atomic mass units, facilitating precise chemical formula prediction and database comparisons researchgate.net. Research on novel derivatives of this compound has utilized HRMS to confirm their structures, underscoring its importance in detailed molecular analysis researchgate.netnih.gov.

Table 4: Significance of HRMS in this compound Analysis

| Spectroscopic Method | Key Capability | Benefit for this compound Research |

| HRMS | Accurate mass determination, elemental composition analysis | Precise identification, confirmation of molecular formula, structure verification of derivatives |

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional structure of crystalline solids. While this compound is a liquid at room temperature, X-ray diffraction is applied to crystalline derivatives synthesized from it to provide definitive structural confirmation researchgate.netnih.govresearchgate.net. By analyzing the diffraction pattern of a single crystal, researchers can map the precise arrangement of atoms, bond lengths, and bond angles within the molecule cambridge.orgmdpi.com. This method has been instrumental in confirming the structures of novel this compound derivatives developed for insecticidal applications, providing unambiguous evidence of their molecular architecture researchgate.netnih.gov.

Table 5: Role of X-ray Diffraction in this compound Derivative Studies

| Analytical Technique | Primary Application | Target Material | Benefit |

| X-ray Diffraction | Determination of solid-state crystal structure | Crystalline derivatives of 1,1-DCP | Unambiguous structural confirmation, detailed molecular geometry |

Compound List:

this compound

1,1-Dichloropropane

1,2-Dichloropropane

1,3-Dichloropropane

2,2-Dichloropropane

2,3-Dichloropropene

3,3-Dichloropropene

1,1-Dichloroethylene

1,2-Dichloroethane

1,1-Dichloroethane

Chloromethane

Vinyl chloride

Bromomethane

Chloroethane

Trichlorofluoromethane

Methylene chloride

trans-1,2-Dichloroethylene

cis-1,2-Dichloroethylene

Chloroform

Bromochloromethane

1,1,1-Trichloroethane

Carbon tetrachloride

Benzene

Trichloroethylene

Bromodichloromethane

Dibromomethane

cis-1,3-Dichloropropene

Toluene

trans-1,3-Dichloropropene

1,1,2-Trichloroethane

Tetrachloroethylene

Dibromochloromethane

1,2-Dibromoethane

Chlorobenzene

1,1,2,2-Tetrachloroethane

Ethylbenzene

m-Xylene

p-Xylene

o-Xylene

Styrene

Isopropylbenzene

Bromoform

1,2,3-Trichloropropane

n-Propylbenzene

Bromobenzene

1,3,5-Trimethylbenzene

2-Chlorotoluene

4-Chlorotoluene

tert-Butylbenzene

1,2,4-Trimethylbenzene

sec-Butylbenzene

p-Isopropyltoluene

1,3-Dichlorobenzene

1,4-Dichlorobenzene

n-Butylbenzene

1,2-Dichlorobenzene

1,2-Dibromo-3-chloropropane

1,2,4-Trichlorobenzene

Hexachlorobutadiene

Naphthalene

1,2,3-Trichlorobenzene

Methyl isothiocyanate

Methyl bromide

Pyridalyl

Prodenia litura (insect)

Diamondback moths (insect)

Chlorantraniliprole

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in characterizing the electronic distribution and properties of 1,1-Dichloropropene (B165177). Density Functional Theory (DFT) and ab initio methods are frequently employed for these investigations.

Molecular Orbital Energies and Properties: DFT calculations have been utilized to determine key molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap (Egap = ELUMO − EHOMO) scirp.orgnih.govscience.gov. These parameters are vital for understanding a molecule's electronic behavior and reactivity. Additionally, calculations have yielded values for molecular polarizability (α) and molar refractivity (MR) scirp.orgnih.gov.

Ab Initio Methods and Ionization Energies: Ab initio methods, such as Hartree-Fock (HF) and coupled-cluster (CCSD(T)) theories, along with DFT variants like B3LYP, are used to compute electronic structures and predict vibrational characteristics ethirajcollege.edu.insemanticscholar.orgepfl.ch. High-resolution carbon 1s photoelectron spectroscopy, analyzed using ab initio calculations, has provided site-specific adiabatic ionization energies for the carbon atoms in this compound. For instance, the ionization energies for C1, C2, and C3 have been reported as approximately 292.963(30) eV, 290.747(30) eV, and 290.948(30) eV, respectively semanticscholar.orgepfl.ch.

Orbital Analysis: Natural Bond Orbital (NBO) analysis has been employed to visualize and understand the electron density distribution, particularly focusing on the π bond within the C-C double bond of this compound. This analysis helps in identifying localized orbitals that are crucial for understanding chemical reactivity ethirajcollege.edu.inscirp.orgacs.org. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic distribution and the nature of the carbon atoms.

Table 1: Key Quantum Chemical Descriptors for this compound

| Descriptor | Value | Unit | Source |

| EHOMO | -0.82 | eV | scirp.org |

| ELUMO | -0.89 | eV | scirp.org |

| Egap | 0.17 | eV | scirp.org |

| Molecular Polarizability | (not specified) | ų | scirp.orgnih.gov |

| Molar Refractivity | (not specified) | cm³/mol | scirp.orgnih.gov |

| C1 1s Ionization Energy | 292.963(30) | eV | semanticscholar.orgepfl.ch |

| C2 1s Ionization Energy | 290.747(30) | eV | semanticscholar.orgepfl.ch |

| C3 1s Ionization Energy | 290.948(30) | eV | semanticscholar.orgepfl.ch |

Reaction Mechanism Modeling and Energy Landscapes

Computational studies are essential for dissecting the reaction mechanisms and energy landscapes governing the transformations of this compound.

Reactivity Insights: Theoretical investigations provide molecular-level insights into the reactivity of this compound, complementing experimental observations. The presence of two chlorine atoms on the same carbon atom influences the compound's electronic properties, activating the carbon center towards certain reactions ethirajcollege.edu.inscirp.org. Studies have examined its thermal decomposition and elimination kinetics, with research indicating first-order elimination kinetics under specific high-temperature conditions ethirajcollege.edu.inscirp.org.

Ozone Reactivity: The reactivity of this compound with ozone has been quantified, with a reported second-order rate constant (kO₃) of 2.6 × 10³ M⁻¹s⁻¹ acs.orgabsoluteozone.com. This data is critical for understanding its fate in environmental processes like ozonation. Computational models, including QSAR, are also used to analyze reaction rate constants for the degradation of volatile organic compounds (VOCs) nih.gov.

Table 2: Reactivity Data for this compound

| Reaction Type | Reactant | Rate Constant | Unit | Notes | Source |

| Ozone Reaction | Ozone | 2.6 × 10³ | M⁻¹s⁻¹ | Estimated reactivity in aqueous solution | acs.orgabsoluteozone.com |

| Thermal Decomposition | Heat | (See expression) | s⁻¹ | First-order elimination kinetics | scirp.org |

Pyrolysis Kinetics: For its gas-phase pyrolysis, the rate constant follows the expression: log₁₀(k/s⁻¹) = (14.32 ± 0.30) - (56,679 ± 821)/4.576T, providing valuable kinetic data scirp.org.

Transition State Theory (TST) provides a theoretical framework for understanding reaction rates by analyzing the properties of the transition state. While direct applications of TST to specific reactions of this compound are not extensively detailed in the provided search results, the underlying principles are relevant. The kinetic data obtained from pyrolysis studies, such as the rate constant expression, are rooted in TST concepts, which relate reaction rates to the energy and structure of the transition state scirp.org. Furthermore, TST is mentioned in broader contexts of chemical reactivity, such as understanding the role of molecular structure in reaction rates with ozone acs.org.

Molecular Dynamics (MD) simulations are powerful tools for observing molecular behavior over time, including reactive processes. However, the direct application of MD simulations to study the reactive processes of this compound was not identified in the conducted searches. While MD simulations have been used for other compounds in similar contexts, specific studies focusing on the reactive dynamics of this compound were not found.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological or chemical activity. Computational methods are central to modern SAR investigations.

QSAR and Descriptor Analysis: Quantitative Structure-Activity Relationship (QSAR) models are widely employed to establish mathematical relationships between molecular descriptors and observed activities scirp.org. These studies often involve a range of descriptors, including constitutional, geometrical, topological, electrostatic, electronic, and quantum chemical parameters scirp.org. For this compound, QSAR models have been developed to predict properties such as toxicity and degradation rates scirp.orgnih.govscience.goveuropa.eu. The compound has been included in datasets for developing such predictive models nih.govscience.govscirp.org.

QSAR methodologies are a cornerstone of computational chemistry for predicting molecular properties.

Predictive Modeling: QSAR models have been developed to predict the toxicity of halogenated aliphatic hydrocarbons, with this compound being a subject of study within these datasets scirp.orgscience.goveuropa.eu. These models utilize calculated descriptors such as EHOMO, ELUMO, energy gap, molecular polarizability, molar refractivity, and surface area grid to establish predictive relationships scirp.orgnih.gov. Furthermore, QSAR has been applied to analyze reaction rate constants for the degradation of volatile organic compounds (VOCs), with this compound being part of such analyses nih.gov.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that analyzes the spatial distribution of steric and electrostatic fields around molecules to predict activity.

Methodological Application: CoMFA has been utilized in studies analyzing the structure-activity relationships of various chemical classes, such as chalcone (B49325) derivatives, to establish predictive models semanticscholar.orgscirp.orgacs.orgscirp.org. While direct CoMFA studies focused solely on this compound were not explicitly found, the compound has been noted as a "this compound Moiety" within studies of related compounds, indicating its presence as a structural feature in molecules investigated for their biological activities scirp.orgscirp.org. CoMFA models are known to provide insights into how steric bulk and electrostatic potential influence molecular activity, aiding in the design of new compounds semanticscholar.orgscirp.orgacs.orgscirp.org.

Compound Names Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | 78-99-9 | C₃H₆Cl₂ | 112.98 |

Prediction of Reactivity and Environmental Fate

Theoretical and computational chemistry investigations play a crucial role in predicting the reactivity and environmental fate of chemical compounds like this compound. These methods provide molecular-level insights into reaction mechanisms, kinetics, and degradation pathways, complementing experimental data and aiding in environmental risk assessments.

Atmospheric Degradation Pathways

Computational and theoretical estimations are vital for understanding how this compound behaves in the atmosphere.

Reaction with Hydroxyl Radicals: In the gas phase, this compound is primarily degraded through reactions with photochemically produced hydroxyl (OH) radicals. Using a structure estimation method, a rate constant of 3.9 x 10⁻¹² cm³/molecule·sec at 25 °C has been determined. This kinetic data allows for the estimation of its atmospheric half-life.

| Reaction Type | Rate Constant (cm³/molecule·sec) | Temperature (°C) | Method | Estimated Half-life (days) |

| Reaction with OH radicals | 3.9 x 10⁻¹² | 25 | Structure estimation method | 3 |

Direct photolysis is not considered a significant atmospheric degradation pathway for this compound, as it does not absorb light in the environmentally relevant UV spectrum (wavelengths greater than 290 nm) nih.gov.

Reaction with Ozone: Theoretical studies, particularly those employing Frontier Molecular Orbital (FMO) theory, investigate the reactivity of olefins with ozone. For this compound, computational analysis reveals that its Highest Occupied Molecular Orbital (HOMO) is delocalized across the carbon-carbon double bond (62%), the chlorine atoms (33%), and the methyl group (6%) acs.org. This distribution of electron density influences its interaction with ozone, a reaction driven by the π-like orbital interaction between the HOMO of the olefin and the LUMO of ozone acs.org. The degree of HOMO delocalization over mechanistically irrelevant sites can impact the accuracy of reactivity predictions acs.org.

Other Predicted Reaction Mechanisms

Thermal Decomposition (Pyrolysis): Experimental studies, analyzed to understand kinetic data for process optimization, have investigated the gas-phase pyrolysis of this compound. These investigations indicate that the compound undergoes first-order elimination kinetics. The reaction produces 1-chloropropene with a specific cis-to-trans ratio, suggesting a kinetically controlled process. The rate constant for this elimination reaction was determined to follow the expression:

| Reaction Type | Rate Constant Expression | Temperature Range (°C) | Pressure Range (Torr) | Product(s) | cis/trans Ratio |

| Thermal elimination | log₁₀(k/s⁻¹) = (14.32 ± 0.30) - (56,679 ± 821)/4.576T | 389.2 - 456.5 | 9 - 185 | 1-chloropropene | 1.20 |

This kinetic data provides insights into the thermal stability and decomposition pathways of this compound .

Environmental Fate Predictions

Hydrolysis: Theoretical considerations suggest that the hydrolysis of this compound is likely to be significantly slower compared to compounds like 1,3-dichloropropene (B49464). This reduced reactivity is attributed to the inhibiting effect of the two vinylic chlorine atoms present in the molecule cdc.gov. While specific computational hydrolysis rate constants for this compound are not detailed in the reviewed literature, this qualitative prediction highlights a potential environmental persistence factor.

Bioconcentration: Based on an estimated octanol-water partition coefficient (log Kow) of 2.53, the bioconcentration factor (BCF) for this compound has been estimated to be 18. This value suggests a low potential for bioconcentration in aquatic organisms nih.gov.

Compound Names Mentioned:

this compound

1-chloropropene

Hydroxyl radicals (OH radicals)

Ozone

1,3-dichloropropene

Applications As a Chemical Intermediate in Advanced Synthesis

Synthesis of Specialty Organic Compounds

The significance of 1,1-Dichloropropene (B165177) in organic chemistry is rooted in its reactivity profile, making it a valuable precursor for a range of specialty organic compounds . Through various synthetic transformations, it enables the introduction of specific functionalities and structural motifs. For instance, flash vacuum pyrolysis of this compound over magnesium can yield chloropropenes, a process that highlights its application in elimination chemistry to form carbon-carbon double bonds . Furthermore, under basic conditions, such as treatment with strong bases like sodium ethoxide or potassium tert-butoxide, it undergoes dehydrohalogenation. This reaction pathway is crucial in synthetic chemistry for reliably introducing unsaturation into organic molecules, thereby facilitating the construction of diverse chemical architectures . Its classification as an "organic synthesis compound" and "solvent" further underscores its role in the broader landscape of fine chemical production usgs.govepa.gov.

Development of Agrochemical Intermediates

This compound is also recognized for its utility as an intermediate in the development of agrochemicals dva.gov.auregulations.gov. Its chemical properties allow for its incorporation into synthetic routes aimed at producing compounds with agricultural applications, such as pesticides and soil fumigants nih.govlookchem.com. While specific large-scale applications as a direct agrochemical are noted, its primary value in this domain lies in its function as a building block for more complex active ingredients.

Insecticide Design and Synthesis

The incorporation of the this compound moiety into organic structures has been explored in the context of insecticide design. Research into pyrazole (B372694) oxime ether compounds, for example, has investigated structures containing the this compound ether unit for their application in pesticide development, with some derivatives showing activity against agricultural pests google.com. Although direct synthesis pathways for specific insecticide classes like Pyridalyl analogues using this compound were not explicitly detailed in the reviewed literature, its role as a precursor for compounds exhibiting insecticidal properties is established. Chalcones, which can be synthesized using precursors that include this compound moieties, are also known to possess insecticidal and antifeedant properties mdpi.comnih.gov.

Antiviral Compound Synthesis and Bioactivity Studies

Significant research has focused on the synthesis of novel chalcone (B49325) derivatives that incorporate the this compound moiety, evaluating their potential as antiviral agents mdpi.compensoft.netscirp.orgresearchgate.netresearchgate.net. Studies have demonstrated that these derivatives can exhibit notable antiviral activity against plant viruses, particularly the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

One such study synthesized 24 chalcone derivatives containing the this compound moiety and assessed their antiviral bioactivity scirp.orgresearchgate.netresearchgate.net. Among these, compound 7h showed strong in vivo inactivation activity against TMV, with an EC50 value of 45.6 μg/mL, comparable to the commercial antiviral agent Ningnanmycin (46.9 μg/mL) pensoft.netresearchgate.net. Other derivatives also displayed significant activity. For instance, compounds 8c, 8j, and 8k exhibited curative activities against TMV with EC50 values of 138.5, 132.9, and 125.6 μg/mL, respectively, which were found to be superior to Ningnanmycin researchgate.net. Furthermore, a series of compounds (4b, 4h, 4i, 4k, 4o, and 4q) demonstrated protective activities against TMV, with EC50 values ranging from 105.01 to 297.40 μg/mL, outperforming the antiviral drug Ribavirin (457.25 μg/mL) in some cases researchgate.net. These findings highlight the potential of the this compound moiety in the design and synthesis of novel antiviral compounds.

Q & A

Q. What are the primary analytical challenges in detecting 1,1-Dichloropropene in environmental samples, and what methods are recommended for quantification?

Detection of this compound is challenging due to its low environmental concentrations. In surface and drinking water, it was quantifiable in only 1% of samples (mean: 0.4 ppb) . To address sensitivity limitations, headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography and electron capture detection (GC-ECD) has been optimized for isomer-specific analysis, enabling detection at sub-ppb levels. Researchers should validate methods using matrix-matched calibration and internal standards to account for matrix effects .

Q. How does the environmental persistence of this compound compare to other dichloropropene isomers?

this compound hydrolyzes more slowly than 1,3- or 2,3-dichloropropene due to steric hindrance from its two vinylic chlorine atoms . While biodegradation data are lacking, its structural similarity to 1,3-dichloropropene suggests comparable aerobic degradation pathways. However, its lower volatility (boiling point: ~85°C, inferred from analogs) may increase soil retention compared to more volatile isomers like 1,3-dichloropropene .

Advanced Research Questions

Q. What experimental approaches can address the absence of absorption, distribution, metabolism, and excretion (ADME) data for this compound?

No in vivo ADME data exist for this compound . Researchers should prioritize:

- In vitro models : Use hepatic microsomes or cell lines (e.g., HepG2) to study glutathione (GSH) conjugation, which generates mutagenic episulfonium ions .

- Radiolabeled tracer studies : Synthesize ¹⁴C-labeled this compound to track distribution in rodent models, focusing on liver and kidney tissues due to structural analogies to toxic isomers .

- Comparative pharmacokinetics : Co-administer with 1,3-dichloropropene to assess isomer-specific metabolic pathways .

Q. How can researchers resolve contradictions in the mutagenic potential of this compound compared to other isomers?

Unlike 1,3-dichloropropene, which forms non-toxic mercapturic acids, this compound’s GSH conjugation produces mutagenic metabolites . To clarify mechanisms:

- Conduct Ames tests with metabolic activation (S9 fraction) to confirm in vitro mutagenicity.

- Use molecular dynamics simulations to compare the stability of episulfonium intermediates across isomers.

- Perform dose-response studies in ex vivo models (e.g., primary hepatocytes) to quantify DNA adduct formation .

Q. What considerations are critical when designing chronic toxicity studies for this compound?

Existing data gaps necessitate:

- Dose selection : Start with acute exposure data (e.g., Dow 1962 rat study at 2,000 mg/kg) to derive subchronic NOAEL/LOAEL .

- Biomarkers : Monitor urinary GSH adducts and liver/kidney function markers (e.g., ALT, creatinine).

- Control groups : Include cohorts exposed to 1,3-dichloropropene to isolate isomer-specific effects .

Q. How can machine learning enhance predictions of this compound’s environmental fate with limited monitoring data?

Time-series forecasting models (e.g., LSTM networks) trained on sparse monitoring data (e.g., STORET database) can predict groundwater contamination trends. Feature engineering should incorporate physicochemical properties (e.g., log Kow, hydrolysis rates) and spatial variables (e.g., soil organic content) . Cross-validation with bootstrap resampling is recommended to address data scarcity .

Methodological and Mechanistic Questions

Q. How do structural differences between this compound and its isomers influence reactivity and environmental partitioning?

The 1,1-configuration reduces electrophilicity at the double bond, slowing hydrolysis compared to 1,3-dichloropropene. Computational chemistry (e.g., DFT calculations) can quantify activation energies for hydrolysis and GSH conjugation. Additionally, molecular volume and dipole moment differences explain its lower volatility and higher soil adsorption potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.